4-(Pyridin-2-yl)-1,2,5-oxadiazol-3-amine
Description
Contextual Significance of the 1,2,5-Oxadiazole Scaffold in Medicinal Chemistry
The 1,2,5-oxadiazole ring is a five-membered heterocycle that, despite being less common than other isomers like the 1,3,4-oxadiazole (B1194373), has attracted significant attention for its diverse pharmacological potential. nih.gov Its derivatives have been reported to exhibit a wide spectrum of biological activities. ijper.org A particularly noteworthy characteristic of the 1,2,5-oxadiazole scaffold, especially its N-oxide derivatives (furoxans), is its capacity to act as a nitric oxide (NO) donor under physiological conditions. researchgate.net Nitric oxide is a critical signaling molecule in the body, involved in processes such as vasodilation, neurotransmission, and the immune response. This NO-releasing ability makes the scaffold valuable for developing cardiovascular drugs and other therapeutic agents. researchgate.net
Research has demonstrated that compounds incorporating the 1,2,5-oxadiazole moiety possess a range of biological effects, which are summarized in the table below.
| Reported Biological Activities of 1,2,5-Oxadiazole Derivatives |
| Anticancer |
| Antibacterial |
| Vasodilating |
| Antimalarial |
| Carbonic Anhydrase Inhibition |
| Indoleamine 2,3-dioxygenase (IDO1) Inhibition |
| Antitrypanosomal |
| This table is based on findings from multiple research articles. nih.govresearchgate.netacs.orgnih.gov |
The versatility of the 1,2,5-oxadiazole scaffold makes it a valuable component in the design of novel therapeutic candidates. nih.gov
Role of Pyridine (B92270) Moieties in Bioactive Compounds and Drug Design
The pyridine ring is one of the most ubiquitous heterocyclic scaffolds in medicinal chemistry, present in a vast number of FDA-approved drugs. nih.govnih.gov This six-membered aromatic heterocycle is an isostere of benzene, but the presence of the nitrogen atom significantly alters its physicochemical properties. The nitrogen atom can act as a hydrogen bond acceptor and imparts a degree of basicity and water solubility to the molecule, which are often desirable properties for drug candidates. eurekaselect.com
Incorporating a pyridine moiety into a drug molecule can have a substantial positive impact on its pharmacological profile, including improving biochemical potency, enhancing metabolic stability, and resolving issues with protein binding. nih.gov From 2014 to 2023, 54 new drugs approved by the US FDA contained a pyridine ring, with the largest number being anticancer agents. nih.govrsc.org
Below is a table showcasing examples of well-known drugs that feature a pyridine scaffold, highlighting its therapeutic diversity.
| Drug Name | Therapeutic Use |
| Isoniazid | Antitubercular |
| Abiraterone | Anticancer (Prostate Cancer) |
| Omeprazole | Antiulcer (Proton Pump Inhibitor) |
| Piroxicam | Anti-inflammatory (NSAID) |
| Tacrine | Anti-Alzheimer's (Cholinesterase Inhibitor) |
| Delavirdine | Antiviral (HIV/AIDS) |
| This table is compiled from information found in multiple sources. nih.govnih.gov |
The consistent success of pyridine-containing compounds underscores the scaffold's importance and reliability in the drug discovery process. nih.gov
Rationale for Investigating the 4-(Pyridin-2-yl)-1,2,5-oxadiazol-3-amine Structural Class
The rationale for designing and studying compounds like this compound stems from the principles of molecular hybridization. This strategy aims to create a new chemical entity that combines the beneficial properties of its constituent parts, potentially leading to a synergistic effect or a novel mechanism of action.
The investigation into this structural class is driven by several key hypotheses:
Synergistic Bioactivity: By linking the 1,2,5-oxadiazole ring, known for its diverse biological activities (e.g., anticancer, antimicrobial), with the pyridine scaffold, which is a proven pharmacophore, researchers anticipate creating compounds with enhanced or novel therapeutic effects. nih.govnih.gov The combination of a pyridine with other heterocyclic rings, such as oxadiazoles, has been explored as a strategy to produce potent antimicrobial agents. nih.govnih.gov
Modulation of Physicochemical Properties: The pyridine moiety can improve the drug-like properties of the 1,2,5-oxadiazole core. Its ability to engage in hydrogen bonding and its inherent basicity can enhance aqueous solubility and improve absorption and distribution in the body—critical factors for oral bioavailability. eurekaselect.com
Target Interaction: The specific linkage between the pyridine at its 2-position and the oxadiazole, along with the amino group at the adjacent position, creates a defined three-dimensional structure with a specific arrangement of hydrogen bond donors and acceptors. This precise geometry can facilitate strong and selective binding to biological targets like protein kinases, which are often implicated in diseases such as cancer and inflammatory conditions. Indeed, a related template, (1H-imidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-ylamine, has been identified as an excellent starting point for developing potent kinase inhibitors. nih.gov
Scaffold for Further Derivatization: The primary amine group on the oxadiazole ring serves as a valuable synthetic handle. It allows medicinal chemists to easily create a library of related compounds by adding different substituents, enabling a systematic exploration of the structure-activity relationship (SAR) to optimize potency and selectivity for a given biological target. mdpi.com
Structure
3D Structure
Properties
IUPAC Name |
4-pyridin-2-yl-1,2,5-oxadiazol-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4O/c8-7-6(10-12-11-7)5-3-1-2-4-9-5/h1-4H,(H2,8,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCTYDPWVVZBIOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NON=C2N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 4 Pyridin 2 Yl 1,2,5 Oxadiazol 3 Amine and Its Analogs
Precursor Synthesis Strategies for 1,2,5-Oxadiazole-3-amines
The synthesis of the target compound fundamentally depends on the initial construction of a properly substituted 1,2,5-oxadiazole core. This often begins with the synthesis of a versatile diamine intermediate.
Synthesis of 1,2,5-Oxadiazole-3,4-diamine as a Core Intermediate
1,2,5-Oxadiazole-3,4-diamine, also known as 3,4-diaminofurazan (B49099) (DAF), serves as a critical precursor for a wide array of furazan-based energetic materials and other functional molecules. researchgate.netresearchgate.net The primary synthetic route to DAF involves the base-catalyzed dehydration and cyclization of diaminoglyoxime (B1384161) (DAG). sciencemadness.org This transformation is typically carried out using aqueous potassium hydroxide (B78521) at elevated temperatures, around 180°C, to induce ring closure. researchgate.netsciencemadness.org
Table 1: Synthesis Methods for 1,2,5-Oxadiazole-3,4-diamine (DAF)
| Precursor | Reagents/Catalysts | Conditions | Yield |
|---|---|---|---|
| Diaminoglyoxime | Aqueous KOH | 180°C | Good |
| Diaminoglyoxime | Supported Solid Alkali | 150°C, 4h | 91.2% |
Installation of the Pyridine (B92270) Moiety
Attaching the pyridine ring to the 1,2,5-oxadiazole core is a significant challenge due to the inherent properties of the pyridine system. Pyridine is an electron-deficient heterocycle, which makes it less reactive towards electrophilic substitution and complicates direct C-H functionalization. rsc.orgnih.gov
Modern synthetic chemistry offers several advanced strategies to overcome this challenge:
Transition-Metal-Catalyzed Cross-Coupling: This is a powerful and versatile method for forming carbon-carbon bonds. Reactions like the Suzuki-Miyaura coupling can be employed, where a pre-functionalized oxadiazole (e.g., a bromo- or iodo-substituted derivative) is reacted with a pyridine-containing boronic acid in the presence of a palladium catalyst. researchgate.net This approach allows for the precise installation of the pyridine ring at a specific position on the oxadiazole core.
Direct C-H Functionalization: Significant progress has been made in the direct functionalization of pyridine C-H bonds, although it remains a complex task. nih.govbeilstein-journals.org These methods often utilize transition metal catalysts (e.g., palladium, rhodium, nickel) that can selectively activate a C-H bond on the pyridine ring, enabling it to couple with another molecule. nih.govbeilstein-journals.org While challenging, this approach avoids the need for pre-functionalization of the starting materials.
Activation via Phosphonium (B103445) Salts: An alternative strategy involves the selective transformation of a pyridine C-H bond into a phosphonium salt. acs.org This activates the position, making it susceptible to subsequent substitution reactions where the phosphonium group is replaced by the desired oxadiazole moiety. acs.org
For the synthesis of 4-(Pyridin-2-yl)-1,2,5-oxadiazol-3-amine, a plausible route would involve a multi-step sequence starting with 1,2,5-oxadiazole-3,4-diamine. One of the amino groups would first be protected, followed by a transition-metal-catalyzed cross-coupling reaction to introduce the pyridin-2-yl group onto the C4 position. A final deprotection step would then yield the target compound.
Approaches to 1,2,5-Oxadiazole Ring Formation
The formation of the 1,2,5-oxadiazole ring itself is the cornerstone of synthesizing these compounds. This is primarily achieved through cyclization reactions of open-chain precursors.
Cyclocondensation Reactions (e.g., Paal–Knorr Reaction)
Cyclocondensation reactions are fundamental to the formation of many heterocyclic rings. The primary method for forming the 1,2,5-oxadiazole (furazan) ring is the cyclization of a 1,2-dioxime. As described previously, the dehydration of diaminoglyoxime is a classic example of such a cyclocondensation, yielding the diaminofurazan ring system. sciencemadness.org
While the Paal-Knorr synthesis is classically known for generating furans, pyrroles, and thiophenes from 1,4-dicarbonyl compounds, it can also be applied to precursors that already contain a heterocyclic core. wikipedia.orgalfa-chemistry.comresearchgate.net For instance, 1,2,5-oxadiazole-3,4-diamine can serve as the amine component in a Paal-Knorr pyrrole (B145914) synthesis. organic-chemistry.org The reaction of this diamine with a 1,4-diketone, such as 2,5-hexanedione, under acidic conditions leads to the formation of a pyrrole ring attached to the oxadiazole core. This demonstrates the utility of cyclocondensation reactions in building more complex structures upon the pre-formed oxadiazole ring.
One-Pot Synthetic Routes for Oxadiazole Derivatives
One-pot syntheses are highly valued in organic chemistry for their efficiency, as they combine multiple reaction steps into a single procedure without isolating intermediates. While many one-pot methods have been developed for other oxadiazole isomers like 1,3,4- and 1,2,4-oxadiazoles, their application to 1,2,5-oxadiazoles is less common but not unknown. nih.govresearchgate.netchim.itjchemrev.com
A notable one-pot approach for assembling 1,2,5-oxadiazole ring systems involves a condensation/oxidation protocol. researchgate.net This strategy begins with the condensation of a furoxanyl (B1587844) amidoxime (B1450833) (a 1,2,5-oxadiazole-2-oxide derivative) with an aldehyde. The resulting intermediate undergoes an iodine-mediated oxidation that not only forms a new heterocyclic ring but also triggers a rearrangement of the initial furoxan ring into the more stable furazan (B8792606) (1,2,5-oxadiazole) structure. researchgate.net This demonstrates a sophisticated one-pot transformation that builds complexity while simultaneously forming the desired 1,2,5-oxadiazole core.
Derivatization and Functionalization of the Amine and Pyridine Substituents
Once the core structure of this compound is assembled, its amine and pyridine substituents offer sites for further chemical modification, a process known as derivatization. taylorandfrancis.com This allows for the fine-tuning of the molecule's properties.
Functionalization of the Amine Group: The primary amine group on the oxadiazole ring is a versatile handle for derivatization. It can readily undergo a variety of reactions, including:
Acylation: Reaction with carboxylic acids, acid chlorides, or anhydrides to form amides. Coupling with different carboxylic acids is a common strategy to explore structure-activity relationships. nih.gov
Alkylation: Introduction of alkyl groups via reaction with alkyl halides.
Reaction with Fluorogenic Reagents: Reagents such as 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) can be used to attach fluorescent tags to the amine group, which is useful for analytical purposes. nih.govresearchgate.net
Functionalization of the Pyridine Ring: The pyridine ring presents both opportunities and challenges for functionalization. As an electron-deficient ring, it is generally resistant to electrophilic attack but can be susceptible to nucleophilic substitution, especially if activating groups are present. nih.gov Key strategies include:
C-H Functionalization: As discussed for its initial installation, transition-metal catalysis can also be used to add further substituents (e.g., alkyl, aryl groups) to the available C-H positions on the pyridine ring of the final molecule. nih.govbeilstein-journals.org
N-Oxidation: The nitrogen atom of the pyridine ring can be oxidized to form a pyridine-N-oxide. This modification alters the electronic properties of the ring, making it more susceptible to both electrophilic and nucleophilic attack at different positions, thus opening up new avenues for functionalization. researchgate.net
Table 2: Potential Derivatization Reactions
| Functional Group | Reaction Type | Reagent Example | Product Type |
|---|---|---|---|
| Amine (-NH₂) | Acylation | Acetic Anhydride | N-acetyl amine (Amide) |
| Amine (-NH₂) | Alkylation | Methyl Iodide | N-methyl amine |
| Pyridine | C-H Arylation | Arylboronic Acid, Pd catalyst | Aryl-substituted pyridine |
Alkylation and Acylation Reactions
The primary amino group attached to the 1,2,5-oxadiazole (furazan) ring is a key site for synthetic elaboration through alkylation and acylation. These reactions allow for the introduction of a wide variety of substituents, significantly altering the molecule's physicochemical properties.
Acylation: The amino group readily undergoes acylation with various reagents such as acyl chlorides, anhydrides, or carboxylic acids activated with coupling agents. This transformation is fundamental in medicinal chemistry for creating amide derivatives. Research on related 3-amino-1,2,5-oxadiazole structures has demonstrated the feasibility of these reactions. For instance, studies on 4-substituted 3-amino-1,2,5-oxadiazoles have shown that a range of 3-acylamino analogs can be prepared to explore structure-activity relationships. nih.gov The most active compounds in one such study were found to be 3-substituted or 3,4-disubstituted benzamides. nih.gov This highlights the importance of the N-acyl moiety in modulating biological activity.
The general approach involves reacting the parent amine with an appropriate acylating agent in a suitable solvent, often in the presence of a base to neutralize the acid byproduct.
Table 1: Representative Acylation of 3-Amino-1,2,5-oxadiazole Analogs
| Amine Starting Material | Acylating Agent | Conditions | Product | Reference |
|---|---|---|---|---|
| 3-Amino-4-(4-phenyl) -1,2,5-oxadiazole | 3-Methylbenzoyl chloride | Pyridine, DCM | N-[4-(4-phenyl)-1,2,5-oxadiazol-3-yl]-3-methylbenzamide | nih.gov |
This table presents data for analogous compounds to illustrate the acylation reaction.
Alkylation: While less commonly documented in the immediate literature for this specific compound, the amino group can also be a target for alkylation reactions using alkyl halides or other electrophiles. Such modifications would lead to secondary or tertiary amines, further expanding the chemical diversity of the scaffold.
Cross-Coupling Methodologies for Further Substitution
Modern cross-coupling reactions, particularly those catalyzed by palladium, are powerful tools for creating carbon-carbon and carbon-nitrogen bonds. wikipedia.orgorganic-chemistry.org For a molecule like this compound, these reactions are primarily employed to modify the pyridine ring, assuming a suitable leaving group (e.g., a halogen) is present on an analog.
Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds by coupling an organoboron compound with a halide or triflate. mdpi.commdpi.com An analog, such as 4-(5-bromo-pyridin-2-yl)-1,2,5-oxadiazol-3-amine, could be coupled with a wide array of aryl or heteroaryl boronic acids. This strategy has been successfully applied to synthesize novel quinazolinylphenyl-1,3,4-oxadiazole derivatives, demonstrating the utility of Suzuki coupling for linking complex heterocyclic systems. nih.gov The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields. mdpi.comresearchgate.net
Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a cornerstone of modern synthesis for forming C-N bonds. wikipedia.orglibretexts.org It enables the coupling of amines with aryl halides. wikipedia.org An appropriately halogenated pyridyl-oxadiazole could be coupled with various primary or secondary amines to introduce new amino substituents on the pyridine ring. The development of specialized ligands, such as Xantphos, has been crucial for the successful amination of electron-deficient heterocyclic halides like aminopyrimidines. nih.gov The mechanism involves oxidative addition, amine coordination, deprotonation, and reductive elimination. libretexts.org
Table 2: Representative Cross-Coupling Reactions on Pyridine and Analogous Scaffolds
| Substrate | Coupling Partner | Catalyst System | Conditions | Product Type | Reference |
|---|---|---|---|---|---|
| 2-Bromopyridine | Phenylboronic acid | Pd(OAc)₂ / Benzimidazolium salt | K₂CO₃, DMF/H₂O, 120°C (Microwave) | 2-Phenylpyridine | mdpi.com |
| 4-(Pyridin-3-yl)pyrimidin-2-amine | Aryl Bromides | Pd₂(dba)₃ / Xantphos | NaOtBu, Toluene, Reflux | N-Aryl-4-(pyridin-3-yl)pyrimidin-2-amine | nih.gov |
This table illustrates the application of cross-coupling methodologies on relevant heterocyclic cores.
Advanced Synthetic Techniques and Reaction Optimization
To improve efficiency, yield, and environmental footprint, advanced synthetic techniques and rigorous reaction optimization are increasingly applied to the synthesis of complex heterocyclic molecules.
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis to accelerate reaction rates, often leading to higher yields and cleaner product profiles in significantly shorter times compared to conventional heating. acs.orgmdpi.com This technique has been successfully applied to the synthesis of various oxadiazoles. researchgate.netacs.org For instance, the cyclization step to form the oxadiazole ring and subsequent cross-coupling reactions, such as the Suzuki-Miyaura coupling of halopyridines, have been shown to be highly efficient under microwave conditions. mdpi.com The use of microwave heating can dramatically reduce reaction times from hours to minutes. acs.orgsemanticscholar.org
Reaction Optimization: Systematic optimization of reaction parameters is crucial for developing robust and scalable synthetic routes. This process often involves screening different catalysts, ligands, solvents, bases, and temperatures. For example, in the development of a Suzuki coupling for 3-chloro-5-oxadiazol-2-yl pyridine, various palladium catalysts, phosphine (B1218219) ligands, and solvents were screened to identify the optimal conditions that provided a 90% yield. researchgate.net Similarly, the synthesis of 1,2,4-oxadiazoles has been optimized by employing statistical design of experiments to guide the selection of conditions for microwave-assisted reactions, significantly accelerating the development process. researchgate.net These principles are directly applicable to optimizing the alkylation, acylation, and cross-coupling reactions of this compound and its derivatives.
Advanced Spectroscopic and Structural Characterization Studies
Vibrational Spectroscopy
Vibrational spectroscopy, encompassing FTIR and Raman techniques, is instrumental in identifying the functional groups and characterizing the bonding within a molecule.
Fourier Transform Infrared (FTIR) Spectroscopy Analysis
An FTIR spectrum of 4-(Pyridin-2-yl)-1,2,5-oxadiazol-3-amine would be expected to exhibit characteristic absorption bands corresponding to its distinct structural components.
N-H Vibrations: The primary amine (-NH₂) group would typically show two distinct stretching vibrations in the region of 3300-3500 cm⁻¹. These correspond to the symmetric and asymmetric stretching modes of the N-H bonds. Additionally, an N-H bending (scissoring) vibration is expected around 1600-1650 cm⁻¹.
C=N and C=C Vibrations: The aromatic pyridine (B92270) and 1,2,5-oxadiazole rings contain C=N and C=C double bonds. Their stretching vibrations would likely appear in the 1400-1600 cm⁻¹ region. The specific positions of these peaks would be influenced by the electronic interaction between the two heterocyclic rings.
Pyridine Ring Vibrations: The pyridine ring would also exhibit characteristic C-H stretching vibrations above 3000 cm⁻¹ and various ring deformation and breathing modes at lower wavenumbers.
1,2,5-Oxadiazole Ring Vibrations: The oxadiazole ring has characteristic stretching and deformation modes. The N-O and C-N stretching vibrations within this ring are expected in the 1000-1300 cm⁻¹ range.
Expected FTIR Data (Hypothetical)
| Frequency Range (cm⁻¹) | Assignment |
|---|---|
| 3300-3500 | N-H stretching (asymmetric and symmetric) |
| 3000-3100 | Aromatic C-H stretching (pyridine) |
| 1600-1650 | N-H bending |
| 1400-1600 | C=N and C=C stretching (pyridine and oxadiazole rings) |
Raman Spectroscopy
Raman spectroscopy provides complementary information to FTIR. While no specific Raman data for the target compound has been found, it is expected that the symmetric vibrations of the aromatic rings would be particularly Raman active. The ring breathing modes of both the pyridine and oxadiazole rings would likely produce strong signals. Due to the lack of experimental data, a detailed analysis is not possible.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms in a molecule.
Proton Nuclear Magnetic Resonance (¹H NMR)
The ¹H NMR spectrum of this compound would provide information on the chemical environment of the hydrogen atoms.
Pyridine Protons: The four protons on the pyridine ring would appear in the aromatic region of the spectrum, typically between δ 7.0 and 9.0 ppm. Due to the substitution pattern, they would exhibit a complex splitting pattern (e.g., doublet of doublets, triplet of doublets) resulting from spin-spin coupling with adjacent protons. The proton closest to the nitrogen atom (at position 6) is expected to be the most downfield.
Amine Protons: The two protons of the amine group (-NH₂) would likely appear as a broad singlet. Its chemical shift can vary depending on the solvent and concentration but is often found in the δ 5.0-7.0 ppm range.
Expected ¹H NMR Data (Hypothetical, in DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~8.6 | d | 1H | Pyridine H6 |
| ~8.0 | td | 1H | Pyridine H4 |
| ~7.8 | d | 1H | Pyridine H3 |
| ~7.4 | dd | 1H | Pyridine H5 |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
The ¹³C NMR spectrum would show distinct signals for each unique carbon atom in the molecule.
Pyridine Carbons: The five carbon atoms of the pyridine ring would resonate in the aromatic region (δ 120-150 ppm). The carbon atom attached to the oxadiazole ring (C2) and the carbon adjacent to the nitrogen (C6) would likely be the most deshielded.
Oxadiazole Carbons: The two carbon atoms of the 1,2,5-oxadiazole ring are expected to have chemical shifts in the range of δ 140-160 ppm. The carbon atom bearing the amine group (C3) and the one attached to the pyridine ring (C4) would have distinct chemical shifts.
Expected ¹³C NMR Data (Hypothetical, in DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~155 | Oxadiazole C3 |
| ~150 | Pyridine C2 |
| ~148 | Pyridine C6 |
| ~145 | Oxadiazole C4 |
| ~137 | Pyridine C4 |
| ~125 | Pyridine C5 |
Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)
To unambiguously assign the proton and carbon signals, two-dimensional NMR experiments would be essential.
COSY (Correlation Spectroscopy): A COSY spectrum would reveal the coupling relationships between protons, helping to trace the connectivity within the pyridine ring. For instance, correlations would be expected between H3-H4, H4-H5, and H5-H6.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments would establish the direct one-bond correlations between protons and the carbon atoms they are attached to. This would allow for the definitive assignment of the pyridine C-H pairs.
HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum would show correlations between protons and carbons that are two or three bonds away. This would be crucial for assigning the quaternary carbons (C2, C3, and C4) by observing correlations from the pyridine and amine protons. For example, the pyridine proton H3 should show a correlation to the oxadiazole carbon C4.
High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis
High-Resolution Mass Spectrometry (HRMS) is an indispensable analytical technique for the precise determination of a compound's elemental composition. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically within 5 ppm), HRMS allows for the calculation of a unique molecular formula. For this compound (C₇H₆N₄O), the theoretical exact mass of the protonated molecule [M+H]⁺ is calculated to be 163.0614 Da. An experimentally obtained value closely matching this theoretical mass would serve to unequivocally confirm the compound's elemental composition.
Following ionization, tandem mass spectrometry (MS/MS) is employed to induce fragmentation of the parent ion. The resulting fragmentation pattern provides valuable structural information, akin to a molecular fingerprint. While specific experimental fragmentation data for this compound is not extensively published, a plausible fragmentation pathway can be postulated based on the known behavior of pyridine and oxadiazole heterocyclic systems. researchgate.netresearchgate.net
The fragmentation process would likely be initiated by cleavage at the weakest bonds or through ring-opening mechanisms of the heterocyclic cores. Key fragmentation pathways could include:
Cleavage of the C-C bond between the pyridine and oxadiazole rings, leading to the formation of pyridinyl and aminoxadiazole radical cations.
Fission of the 1,2,5-oxadiazole (furazan) ring , which is known to be susceptible to cleavage under electron impact. This could proceed via the loss of small neutral molecules such as nitric oxide (NO) or cyanamide (B42294) (CH₂N₂).
Fragmentation of the pyridine ring , typically involving the sequential loss of hydrogen cyanide (HCN) or acetylene (B1199291) (C₂H₂).
A proposed pathway might begin with the protonated parent molecule at m/z 163.0614. Subsequent fragmentation could yield several key daughter ions, allowing for the structural elucidation of the molecule. The table below outlines the theoretical exact masses for the parent ion and potential major fragments.
Table 1: Theoretical HRMS Fragmentation Data for this compound This table presents hypothetical data based on common fragmentation patterns of related heterocyclic compounds.
| Ion | Proposed Formula | Calculated m/z | Description |
| [M+H]⁺ | [C₇H₇N₄O]⁺ | 163.0614 | Protonated Parent Molecule |
| [M+H - N₂H₂]⁺ | [C₇H₅N₂O]⁺ | 133.0396 | Loss of diazene (B1210634) from the amine and ring |
| [M+H - HCN]⁺ | [C₆H₆N₃O]⁺ | 136.0495 | Loss of hydrogen cyanide from the pyridine ring |
| [C₅H₅N]⁺ | [C₅H₅N]⁺ | 78.0498 | Pyridine cation radical |
| [C₂H₂N₃O]⁺ | [C₂H₂N₃O]⁺ | 84.0200 | Amino-oxadiazole fragment |
X-ray Diffraction (XRD) for Solid-State Structure Elucidation
X-ray Diffraction (XRD) on a single crystal is the definitive method for determining the precise three-dimensional arrangement of atoms within a solid-state crystalline lattice. This powerful technique yields detailed information on bond lengths, bond angles, and torsional angles, providing an unambiguous confirmation of the molecule's connectivity and conformation. Furthermore, XRD analysis reveals crucial details about the packing of molecules in the crystal, including intermolecular interactions such as hydrogen bonding and π-π stacking. nih.gov
While a specific crystal structure for this compound has not been reported in the reviewed literature, data from structurally similar pyridine-oxadiazole derivatives allow for an informed prediction of its likely solid-state characteristics. nih.govscirp.org It is anticipated that the molecule would crystallize in a common crystal system such as monoclinic or orthorhombic.
Key structural features that would be elucidated include:
Molecular Planarity: The analysis would determine the dihedral angle between the pyridine and 1,2,5-oxadiazole rings. A small dihedral angle would indicate a high degree of planarity, allowing for potential π-electron delocalization across the two aromatic systems.
Bond Geometries: Precise lengths of all covalent bonds would be measured. The C-C bond linking the two rings, as well as the N-O and C=N bonds within the oxadiazole ring, would be of particular interest for comparison with theoretical models.
Intermolecular Interactions: The amine group (-NH₂) is a potent hydrogen bond donor. XRD would likely reveal a network of intermolecular N-H···N hydrogen bonds, where the acceptor could be the nitrogen atom of a pyridine ring or an oxygen/nitrogen atom of an oxadiazole ring on an adjacent molecule. These interactions are critical in governing the crystal packing and influencing the material's physical properties.
The table below presents a hypothetical set of crystallographic parameters for this compound, based on published data for analogous compounds. nih.gov
Table 2: Representative Crystallographic Data for a Pyridine-Oxadiazole Compound This table is a hypothetical representation based on typical values for similar molecular structures.
| Parameter | Example Value |
| Empirical Formula | C₇H₆N₄O |
| Formula Weight | 162.15 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.514 |
| b (Å) | 9.421 |
| c (Å) | 10.115 |
| β (°) | 105.34 |
| Volume (ų) | 782.1 |
| Z (molecules/unit cell) | 4 |
| Density (calculated, g/cm³) | 1.375 |
| Hydrogen Bonding | N-H···N |
In Vitro and Pre Clinical in Vivo Biological Activity of 4 Pyridin 2 Yl 1,2,5 Oxadiazol 3 Amine and Its Derivatives
Kinase Inhibition Profiles
Derivatives of 4-(Pyridin-2-yl)-1,2,5-oxadiazol-3-amine have been investigated for their ability to inhibit a range of protein kinases, which are crucial regulators of cellular signaling pathways and are often dysregulated in diseases such as cancer.
A series of (1H-imidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-ylamine derivatives, which are structurally related to this compound, have been identified as potent inhibitors of Mitogen and Stress-Activated Protein Kinase-1 (MSK-1). rsc.orgnih.gov These compounds were developed from a novel imidazo[4,5-c]pyridine 1,2,5-oxadiazol-3-yl template, which serves as an excellent starting point for the identification of inhibitors for a number of protein kinases. nih.gov The optimization of this template has led to the development of highly potent and selective MSK-1 inhibitors. nih.gov
| Derivative | MSK-1 IC50 (nM) |
| (1H-imidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-ylamine derivative 1 | Data not available |
| (1H-imidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-ylamine derivative 2 | Data not available |
Derivatives of 4-(benzimidazol-2-yl)-1,2,5-oxadiazol-3-amine have been synthesized and identified as potent and selective inhibitors of p70S6 kinase (p70S6K). nih.gov The optimization of the 4-(benzimidazol-2-yl)-1,2,5-oxadiazol-3-ylamine scaffold for p70S6K potency and selectivity against related kinases led to the development of highly potent inhibitors. nih.gov Specifically, the introduction of substituents at the 5-position of the benzimidazole (B57391) ring resulted in compounds with K(i) values of less than 1 nM for p70S6K and over 100-fold selectivity against other kinases such as PKA, ROCK, and GSK3. nih.gov
| Derivative | p70S6K Ki (nM) | Selectivity vs. PKA | Selectivity vs. ROCK | Selectivity vs. GSK3 |
| Benzimidazole 5-substituted compound 26 | <1 | >100-fold | >100-fold | >100-fold |
| Benzimidazole 5-substituted compound 27 | <1 | >100-fold | >100-fold | >100-fold |
The broader kinase inhibition profile of this compound derivatives has also been explored. For instance, 2,3,5-trisubstituted pyridines have been designed as potent inhibitors of AKT, with selectivity against ROCK1. researchgate.net Furthermore, a complex derivative, GSK690693, which incorporates a 4-amino-1,2,5-oxadiazol-3-yl moiety, has been identified as a novel ATP-competitive, pan-AKT kinase inhibitor with IC50 values of 2, 13, and 9 nM against AKT1, AKT2, and AKT3, respectively. nih.gov This compound also demonstrated potent inhibition of intracellular AKT activity. nih.gov
Antiproliferative and Anticancer Mechanisms
The antiproliferative properties of pyridine (B92270) and oxadiazole-containing compounds have been a subject of extensive research, revealing their potential in cancer therapy.
Various derivatives containing pyridine and oxadiazole moieties have demonstrated significant antiproliferative activity against a range of human cancer cell lines. For example, a series of novel 1,3,4-oxadiazole (B1194373) substituted 2-(5-aryl/heterylidene-2,4-dioxothiazolidine-3-ylidene)-acetamides showed selective influence against leukemia, colon cancer, and renal cancer cell lines. pensoft.net Additionally, certain 2-pyridyl urea-based Cu(II) complexes have been shown to exert cell line-specific antiproliferative effects. nih.gov One study reported that a series of N-{[5-aryl/alkyl-1,3,4-oxadiazol-2-yl]methyl}pyridin-2-amine derivatives exhibited anticancer activity, with some compounds showing higher selectivity towards non-small cell lung cancer. sciforum.net Another study on 5-[2-(4-methoxyphenyl)pyridin-3-yl]-1,3,4-thiadiazol-2-amine derivatives found that one compound was highly cytotoxic on HeLa and PANC-1 cell lines with IC50 values of 2.8µM and 1.8 µM, respectively. researchgate.net
| Derivative Class | Cancer Cell Line | Activity (IC50/GI50) |
| 2-chloro-N-{5-[2-(4-methoxyphenyl)pyridin-3-yl]-1,3,4-thiadiazol-2-yl}pyridine-3-carboxamide | HeLa | 2.8 µM |
| 2-chloro-N-{5-[2-(4-methoxyphenyl)pyridin-3-yl]-1,3,4-thiadiazol-2-yl}pyridine-3-carboxamide | PANC-1 | 1.8 µM |
| N-{[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}pyridin-2-amine | HOP-92 | 34.14% growth inhibition at 10 µM |
| N-{[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl}pyridin-2-amine | HOP-92 | 35.29% growth inhibition at 10 µM |
While direct evidence for the induction of vacuolization and methuosis by this compound and its close derivatives is limited, studies on structurally related compounds provide insights into potential mechanisms of action. Methuosis is a form of non-apoptotic cell death characterized by the accumulation of large, fluid-filled vacuoles in the cytoplasm. pensoft.net Research has shown that certain indole-based chalcones can induce methuosis in human cancer cells. pensoft.net For instance, 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carbohydrazide derivatives have been identified as potent inducers of vacuolization and methuosis in various cancer cell lines. nih.govfrontiersin.org One derivative, in particular, was found to be a selective methuosis inducer that activates the MAPK/JNK signaling pathway. nih.govfrontiersin.org The induced vacuoles in these cases were found to be derived from macropinosomes. nih.govfrontiersin.org Although these compounds are not direct derivatives of this compound, the findings suggest that molecules with pyridine moieties can trigger this unique cell death pathway.
Antimicrobial Spectrum
Derivatives of pyridyl-oxadiazole have been investigated for their efficacy against various microbial pathogens. The antimicrobial activity is often influenced by the nature and position of substituents on both the pyridine and any additional rings.
While specific studies on this compound are limited, the broader class of pyridyl-oxadiazole derivatives has demonstrated notable antibacterial properties. For instance, a series of (5-aryl-1,3,4-oxadiazol-2-yl)(pyridin-2-yl)methanol derivatives were synthesized and screened for their antimicrobial activity against several bacterial strains. All the synthesized compounds in this particular study showed promising antibacterial activity, especially against Staphylococcus aureus and Staphylococcus epidermidis. jocpr.com
In other related research, 1,3,4-oxadiazole derivatives incorporating a pyridine nucleus have shown good antibacterial activity. rhhz.netnih.gov For example, N-dodecyl-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine exhibited antimycobacterial activity against susceptible and drug-resistant M. tuberculosis strains with Minimum Inhibitory Concentrations (MICs) ranging from 4 to 8 µM. nih.gov Furthermore, certain 3-(1,3,4-oxadiazol-2-yl)quinazolin-4(3H)-ones, which feature a related heterocyclic system, have been tested against a panel of bacteria, with many showing very good activity against S. aureus. nih.gov
The antibacterial spectrum for related pyridyl-oxadiazole derivatives is summarized in the table below.
| Bacterial Strain | Activity of Derivatives | Reference |
| Staphylococcus aureus | Promising to excellent | jocpr.comnih.gov |
| Staphylococcus epidermidis | Promising | jocpr.com |
| Bacillus cereus | Screened | jocpr.com |
| Pseudomonas aeruginosa | Screened | jocpr.com |
| Escherichia coli | Screened | jocpr.com |
| Mycobacterium tuberculosis | Active (MIC = 4–8 µM for an analogue) | nih.gov |
The antifungal potential of pyridyl-oxadiazole derivatives has also been a subject of investigation. Studies on 3-(1,3,4-oxadiazol-2-yl)quinazolin-4(3H)-ones revealed that most of the tested compounds displayed very good antifungal activity against Candida albicans, with Minimum Fungicidal Concentration (MFC) values between 100–500 μg/ml. nih.gov The activity against other fungal species such as Aspergillus niger and Aspergillus clavatus was also noted for this class of compounds. researchgate.net
A series of new 2,5-disubstituted-1,3,4-oxadiazole derivatives containing pyridine and thiazole (B1198619) rings were synthesized and evaluated for their fungicidal activities against several plant pathogenic fungi. The results indicated that some of these compounds possess potential fungicidal activities against Fusarium oxyporium, Gibberella zeae, Rhizoctonia solani, Dothiorella gregaria, and Colletotrichum gossypii at a concentration of 50 µg/mL. nih.gov
The table below summarizes the antifungal activity of related pyridyl-oxadiazole derivatives.
| Fungal Strain | Activity of Derivatives | Reference |
| Candida albicans | Very good (MFC = 100–500 μg/ml for some analogues) | nih.gov |
| Aspergillus niger | Active | researchgate.net |
| Aspergillus clavatus | Active | researchgate.net |
| Fusarium oxyporium | Potential activity | nih.gov |
| Gibberella zeae | Potential activity | nih.gov |
| Rhizoctonia solani | Potential activity | nih.gov |
Antidiabetic Potential and Enzyme Modulation
The structural motif of pyridyl-oxadiazole is being explored for its potential to modulate enzymes involved in metabolic disorders like type 2 diabetes.
11β-HSD1: The inhibition of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) is a promising strategy for the treatment of type 2 diabetes. nih.gov A number of selective 11β-HSD1 inhibitors have been developed, and some of these feature heterocyclic cores. nih.gov For instance, computational QSAR studies have been performed on 2-aminothiazol-4(5H)-one derivatives as 11β-HSD1 inhibitors, highlighting the potential of nitrogen-containing heterocycles in targeting this enzyme. nih.gov
Aldose Reductase: Aldose reductase is a key enzyme in the polyol pathway, and its inhibition is a therapeutic target for preventing diabetic complications. nih.gov Novel derivatives of (5-hydroxy-4-oxo-2-styryl-4H-pyridin-1-yl)-acetic acid have been designed and evaluated as multifunctional aldose reductase inhibitors, demonstrating that pyridine-containing scaffolds can effectively inhibit this enzyme. nih.gov
SIRT6: Sirtuin 6 (SIRT6) has emerged as a promising target for metabolic diseases. nih.gov While specific modulators for this compound are not reported, the discovery of a potent and selective SIRT6 activator, MDL-811, underscores the potential for small molecules to modulate this sirtuin. nih.gov
It should be noted that a novel series of (1H-imidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-ylamine derivatives have been developed as potent inhibitors of mitogen and stress-activated protein kinase-1 (MSK-1). nih.govnih.gov Although not a primary diabetes target, MSK-1 is involved in cellular signaling pathways that can influence metabolic processes.
Antiviral Activity
The 1,3,4-oxadiazole nucleus is a component of some compounds with known antiviral activity. nih.gov For example, Raltegravir, an anti-HIV drug, contains a 1,3,4-oxadiazole ring. nih.gov A series of novel 2-substituted methylthio-5-(4-amino-2-methylpyrimidin-5-yl-)-1,3,4-oxadiazole derivatives were synthesized and showed good antiviral activity against the tobacco mosaic virus (TMV) in vivo. arkat-usa.org While these findings are for the 1,3,4-oxadiazole isomer, they suggest that the oxadiazole scaffold, in general, has potential for the development of antiviral agents. Specific antiviral screening data for this compound and its direct derivatives are not extensively reported in the available literature.
Structure Activity Relationship Sar Studies and Rational Design
Impact of Substituent Variation on Biological Efficacy
The biological activity of the 4-(pyridin-2-yl)-1,2,5-oxadiazol-3-amine core is highly sensitive to modifications on its three key components: the pyridine (B92270) ring, the 1,2,5-oxadiazole (or furazan) ring, and the 3-amino group.
Modifications to the Pyridine Ring (e.g., Positional Isomers, Substituent Effects)
The pyridine ring serves as a critical interaction moiety, and its substitution pattern significantly modulates biological activity. Studies on related heterocyclic scaffolds have demonstrated that both the position of the nitrogen atom and the nature of substituents are key determinants of efficacy.
Positional Isomers: The arrangement of the pyridine nitrogen relative to the oxadiazole ring is a crucial factor. In studies of related 1,3,4-oxadiazole (B1194373) derivatives, replacing a phenyl ring with a pyridine ring was found to decrease activity in some contexts, suggesting that the introduction of the nitrogen atom imposes specific conformational and electronic requirements for optimal target binding. nih.gov For antitubercular compounds, the inclusion of a pyridine ring is often beneficial, highlighting the target-specific nature of this interaction. mdpi.com
Substituent Effects: The addition of substituents to the pyridine ring can fine-tune the electronic properties and steric profile of the molecule. For instance, in a series of imidazo[4,5-c]pyridine analogs, which share the core 1,2,5-oxadiazol-3-ylamine structure, modifications at the C6 position of the fused pyridine ring led to significant changes in inhibitory potency against protein kinases. mdpi.com Similarly, in antiplasmodial benzimidazole (B57391) derivatives, where a pyridine ring was also a key component, electron-donating groups like methyl were found to be preferable. researchgate.net These findings suggest that for the this compound scaffold, adding small, electron-donating groups to the pyridine ring could be a viable strategy to enhance potency, depending on the specific biological target.
Role of Substituents on the 1,2,5-Oxadiazole Ring
The 1,2,5-oxadiazole ring acts as a central scaffold, positioning the pyridine and amino groups in a specific spatial orientation. This ring is known to be a bioisosteric replacement for esters and amides, often enhancing metabolic stability. researchgate.net The electron-withdrawing nature of the oxadiazole ring also influences the properties of the adjacent functional groups. mdpi.com
In the parent compound, the C4 position is substituted with the pyridine ring. Research on analogous 3,4-disubstituted 1,2,5-oxadiazoles has shown that the nature of this aromatic substituent is a major driver of activity and selectivity. mdpi.comnih.gov For example, in a series of antiplasmodial compounds, modifying the substitution pattern of a 4-phenyl moiety dramatically impacted potency against Plasmodium falciparum. mdpi.comnih.gov This underscores the importance of the pyridin-2-yl group at this position for target engagement.
Contribution of the 3-Amino Group
The 3-amino group is a crucial functional group, often acting as a key hydrogen bond donor in interactions with biological targets. Its modification has been a primary strategy for modulating the activity of the 1,2,5-oxadiazol-3-amine (B3056651) scaffold.
In the development of antiplasmodial agents, acylation of the 3-amino group was a key derivatization strategy. mdpi.comnih.gov A series of compounds with variously substituted N-acyl moieties were synthesized, leading to the elaboration of detailed structure-activity relationships. mdpi.com Specifically, the conversion of the primary amine to a benzamide (B126), particularly with 3-methyl or 3,4-disubstituted patterns on the benzoyl ring, resulted in some of the most active compounds. mdpi.com This indicates that while the primary amine is a good starting point, extending this position with specific aromatic amides can lead to more favorable interactions within the target's binding site.
| Compound | Modification at 3-Amino Group | Aromatic Substituent at C4 | Antiplasmodial Activity (PfNF54 IC₅₀, µM) |
|---|---|---|---|
| Parent Amine Analog | -NH₂ | 4-(3,4-diethoxyphenyl) | Potent Starting Point |
| Analog A | Unsubstituted Benzamide | 4-(3,4-diethoxyphenyl) | 0.076 |
| Analog B | 3-Fluorobenzamide | 4-(3,4-diethoxyphenyl) | >5.331 |
| Analog C | 3-Methylbenzamide | 4-(3-ethoxy-4-methoxyphenyl) | 0.034 |
Elucidation of Key Pharmacophoric Features
Based on SAR studies, a pharmacophore model for the this compound scaffold can be proposed. The essential features for biological activity include:
A Hydrogen Bond Donor: The 3-amino group (or the N-H of a subsequent amide) is critical for forming hydrogen bonds with amino acid residues in the target protein's active site.
Aromatic/Heterocyclic Systems: The pyridine and oxadiazole rings provide a rigid scaffold and engage in π-π stacking or hydrophobic interactions. The pyridine nitrogen can also act as a hydrogen bond acceptor.
Specific Spatial Arrangement: The 1,2,5-oxadiazole ring holds the pyridine ring and the amino group in a fixed ortho-position, which is crucial for presenting these interaction points to the target with the correct geometry.
Strategies for Enhancing Potency and Selectivity
Several strategies have been identified to optimize the therapeutic potential of this scaffold. The development of potent and selective inhibitors of mitogen and stress-activated protein kinase-1 (MSK-1) from a related (1H-imidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-ylamine template provides a clear roadmap for optimization. nih.govnih.gov
Systematic Substituent Modification: As demonstrated in antiplasmodial studies, adding specific substituents to an appended acyl group on the 3-amino function can significantly enhance potency. For example, introducing a 3-methyl group on a benzamide moiety led to a highly active compound. nih.gov
Bioisosteric Replacement: The pyridine ring itself can be considered a bioisostere of a phenyl ring, with the nitrogen atom offering a potential site for hydrogen bonding that can enhance selectivity for a specific target over others. Similarly, the oxadiazole ring enhances metabolic stability. researchgate.net
Structure-Guided Design: By understanding the binding mode within a specific molecular target (e.g., a kinase ATP-binding site), modifications can be made to exploit specific pockets or interactions. For kinase inhibitors, extending a substituent on the pyridine ring into a solvent-exposed region is a common strategy to improve both potency and selectivity. nih.gov
Relationship Between Structure and Specific Molecular Targets
The this compound scaffold has shown activity against several distinct molecular targets, demonstrating its versatility.
Computational Chemistry and Molecular Modeling Investigations
Quantum Chemical Calculations (Density Functional Theory - DFT)
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. For 4-(Pyridin-2-yl)-1,2,5-oxadiazol-3-amine, DFT calculations offer a detailed understanding of its behavior at the molecular level.
Electronic Structure and Frontier Molecular Orbital Analysis (HOMO-LUMO)
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding a molecule's chemical reactivity and electronic properties. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. nih.gov A smaller energy gap suggests that the molecule is more reactive, as it requires less energy to be excited. nih.gov
For related heterocyclic compounds, DFT calculations have been used to determine these energy levels. nih.gov The distribution of HOMO and LUMO densities reveals the regions of the molecule that are most likely to act as electron donors (HOMO) and electron acceptors (LUMO). In molecules containing pyridine (B92270) and oxadiazole rings, the HOMO is often localized on the more electron-rich parts of the molecule, while the LUMO is typically found on the electron-deficient regions. This analysis is crucial for predicting how the molecule will interact with other chemical species.
| Parameter | Value (eV) | Significance |
|---|---|---|
| EHOMO | - | Electron-donating ability |
| ELUMO | - | Electron-accepting ability |
| Energy Gap (ΔE) | - | Chemical reactivity and stability |
No specific HOMO-LUMO energy values for this compound were found in the provided search results. The table serves as a template for the type of data generated from such an analysis.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of varying electrostatic potential on the molecular surface. Red colors indicate areas of high electron density (negative potential), which are susceptible to electrophilic attack, while blue colors represent regions of low electron density (positive potential), which are prone to nucleophilic attack. Green areas denote neutral potential.
For a molecule like this compound, the MEP map would likely show negative potential around the nitrogen and oxygen atoms of the oxadiazole and pyridine rings, as well as the amino group, indicating these as sites for electrophilic interaction. Conversely, positive potential would be expected around the hydrogen atoms.
Non-Linear Optical (NLO) Properties and Natural Bond Orbital (NBO) Analysis
Non-linear optical (NLO) materials are of great interest for their applications in optoelectronics. DFT calculations can predict the NLO properties of a molecule by calculating its polarizability and hyperpolarizability. Molecules with significant charge transfer characteristics, often found in compounds with donor and acceptor groups connected by a π-conjugated system, tend to exhibit higher NLO activity.
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule. It examines the interactions between filled and vacant orbitals, which can reveal information about intramolecular charge transfer and the stability of the molecule. For instance, NBO analysis can quantify the delocalization of electron density from donor to acceptor groups, which is a key factor for NLO properties.
Local Reactivity Descriptors (e.g., Fukui Functions, ALIE Surfaces)
Local reactivity descriptors, such as Fukui functions and the Average Local Ionization Energy (ALIE) surfaces, are used to pinpoint the most reactive sites within a molecule. Fukui functions identify the regions where the electron density changes the most upon the addition or removal of an electron, thus indicating the sites for nucleophilic and electrophilic attack.
ALIE surfaces, on the other hand, highlight the regions where an electron is least tightly bound, making it a useful predictor for electrophilic attack. These computational tools provide a more nuanced understanding of reactivity compared to the broad picture offered by MEP maps.
Thermochemical Properties Relevant to Mechanism (e.g., Bond Dissociation Enthalpy)
DFT can also be used to calculate thermochemical properties, such as bond dissociation enthalpy (BDE). BDE is the energy required to break a specific bond homolytically. This information is vital for understanding reaction mechanisms, thermal stability, and potential degradation pathways of a compound. For example, calculating the BDE of the C-N, N-O, and N-H bonds in this compound can help predict which bonds are most likely to break under certain conditions.
| Bond | Calculated BDE (kcal/mol) |
|---|---|
| C-NH2 | - |
| N-H (in NH2) | - |
| C-C (ring linkage) | - |
Specific BDE values for this compound are not available in the search results. This table illustrates the type of data obtained from such calculations.
Molecular Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to predict how a small molecule, such as this compound, might interact with a biological target, typically a protein receptor.
The process involves placing the ligand (the small molecule) into the binding site of the receptor and calculating the binding affinity, which is a measure of the strength of the interaction. A higher binding affinity suggests a more stable complex and potentially a more potent biological activity. Docking studies can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the amino acid residues of the protein's active site.
While no specific molecular docking studies for this compound were found, studies on similar oxadiazole derivatives have shown their potential as inhibitors for various enzymes by demonstrating strong binding affinities and favorable interactions within the active sites of their respective targets. researchgate.net
| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues |
|---|---|---|
| - | - | - |
This table is a template, as no specific molecular docking data for the target compound was available in the search results.
Prediction of Ligand-Protein Binding Modes and Interactions
Molecular docking is a primary computational technique used to predict the preferred orientation of a ligand when bound to a protein target. This method helps in elucidating the binding mode and the key interactions that stabilize the ligand-protein complex. For derivatives of pyridinyl-oxadiazole, docking studies have been instrumental in identifying crucial interactions with various protein targets.
In studies of similar compounds, the pyridine and oxadiazole moieties frequently participate in significant intermolecular interactions. For instance, the nitrogen atoms in both the pyridine and oxadiazole rings can act as hydrogen bond acceptors, forming interactions with amino acid residues such as arginine, lysine, and histidine in the protein's active site. The aromatic nature of these rings also allows for π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, and tryptophan.
For example, in a study on a series of (1H-imidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-ylamine derivatives as inhibitors of Mitogen- and Stress-activated protein Kinase-1 (MSK-1), molecular modeling suggested that the core structure fits into the ATP-binding site of the kinase. nih.govnih.gov The predicted binding mode indicated that the oxadiazole amine could form key hydrogen bonds with the hinge region of the kinase, a common binding pattern for kinase inhibitors.
Table 1: Predicted Interactions for a Representative Pyridinyl-Oxadiazole Analog with a Kinase Target
| Interacting Residue | Interaction Type | Distance (Å) |
| Valine (Hinge) | Hydrogen Bond | 2.8 |
| Leucine (Hinge) | Hydrogen Bond | 3.1 |
| Phenylalanine (Gatekeeper) | π-π Stacking | 3.5 |
| Aspartic Acid (DFG Motif) | Ionic Interaction | 4.2 |
Note: This table is illustrative and based on typical interactions observed for this class of compounds.
Estimation of Binding Affinities and Scoring Functions
Following the prediction of the binding pose, scoring functions are employed to estimate the binding affinity between the ligand and the protein. These scoring functions are mathematical models that approximate the free energy of binding. A lower (more negative) score generally indicates a more favorable binding affinity.
The binding affinity of pyridinyl-oxadiazole derivatives is influenced by a combination of factors, including electrostatic interactions, van der Waals forces, hydrogen bonding, and the hydrophobic effect. Different scoring functions may be used, and their results are often compared to experimental data, such as IC50 or Ki values, to validate the computational model.
For a series of novel 5-(pyridine-2-yl)-1,3,4-oxadiazol-2-amine derivatives, computational docking studies revealed good interactions with target proteins, which correlated with their observed biological activities. The estimated binding energies from these studies help in prioritizing compounds for further experimental testing.
Table 2: Estimated Binding Affinities of Pyridinyl-Oxadiazole Analogs against a Target Protein
| Compound Analog | Predicted Binding Energy (kcal/mol) | Experimental Activity (IC50, µM) |
| Analog 1 | -8.5 | 0.5 |
| Analog 2 | -7.9 | 1.2 |
| Analog 3 | -9.1 | 0.2 |
| Analog 4 | -7.2 | 3.5 |
Note: This data is hypothetical and serves to illustrate the correlation between predicted binding energy and experimental activity.
Molecular Dynamics (MD) Simulations
Molecular dynamics simulations provide a more dynamic picture of the ligand-protein complex, allowing for the analysis of its behavior over time. This technique can reveal important information about the stability of the binding pose, the flexibility of the ligand and protein, and the role of solvent molecules.
Conformational Dynamics and Stability Analysis
Once a ligand is docked into a protein's binding site, MD simulations can be performed to assess the stability of the predicted interactions. The root-mean-square deviation (RMSD) of the ligand and protein backbone atoms is often calculated over the simulation trajectory. A stable RMSD value suggests that the complex remains in a consistent conformation throughout the simulation.
For pyridinyl-oxadiazole derivatives, MD simulations can confirm whether the key hydrogen bonds and π-π stacking interactions predicted by docking are maintained over time. These simulations can also reveal conformational changes in the protein upon ligand binding.
Ligand-Target System Trajectory Analysis
Analysis of the MD simulation trajectory can provide detailed insights into the dynamics of the ligand-protein interaction. This includes calculating the root-mean-square fluctuation (RMSF) of individual residues to identify flexible regions of the protein. The trajectory can also be analyzed to determine the residence time of water molecules in the binding site and their potential role in mediating ligand-protein interactions.
Homology Modeling and Structure-Based Drug Design Approaches
In cases where the experimental three-dimensional structure of a target protein is not available, homology modeling can be used to build a theoretical model. This is achieved by using the known structure of a homologous protein as a template. The resulting model can then be used for molecular docking and other structure-based drug design approaches.
For novel targets of this compound, where an experimental structure may be lacking, homology modeling would be a critical first step. Once a reliable model of the target protein is generated, it can be used to guide the design of new derivatives with improved potency and selectivity. This iterative process of computational modeling, chemical synthesis, and biological testing is a cornerstone of modern structure-based drug design.
Future Research Directions and Potential Applications
Identification of Novel Biological Targets for Therapeutic Intervention
A crucial area of future research will be the identification and validation of novel biological targets for 4-(Pyridin-2-yl)-1,2,5-oxadiazol-3-amine and its derivatives. The structural similarity to other biologically active heterocyclic compounds suggests that it may interact with a range of protein targets. For instance, derivatives of (1H-imidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-ylamine have been identified as potent inhibitors of Mitogen and Stress-activated protein Kinase-1 (MSK-1), a key enzyme in cellular signaling pathways. nih.govnih.gov This suggests that this compound could also exhibit kinase inhibitory activity.
Future studies should employ a combination of high-throughput screening, chemical proteomics, and computational approaches to elucidate the full spectrum of its molecular targets. Identifying these targets will be instrumental in understanding the compound's mechanism of action and its potential for therapeutic intervention in various diseases.
Development of Advanced Synthetic Routes for Compound Libraries
The exploration of the therapeutic potential of this compound will necessitate the development of efficient and versatile synthetic routes. These routes should be amenable to the creation of diverse compound libraries with variations in the pyridine (B92270) and oxadiazole moieties. The synthesis of related 1,2,5-oxadiazol-3-amines often starts from 1,2,5-oxadiazole-3,4-diamine. mdpi.com The development of novel synthetic methodologies will enable the systematic exploration of the structure-activity relationship (SAR), leading to the optimization of potency, selectivity, and pharmacokinetic properties.
Future synthetic strategies could involve:
Combinatorial Chemistry: To rapidly generate a large number of diverse analogs.
Flow Chemistry: For safer, more efficient, and scalable synthesis.
Catalytic C-H Activation: To introduce functional groups at various positions of the pyridine ring.
These advanced synthetic approaches will be critical for generating a robust pipeline of drug candidates.
Integration of Multi-Omics Data with Chemical Biology Approaches
To gain a comprehensive understanding of the biological effects of this compound, future research should focus on integrating multi-omics data with chemical biology techniques. scispace.comscienceopen.comfrontiersin.orgnih.govnih.gov This approach can provide a systems-level view of the compound's impact on cellular processes.
| Omics Data Type | Potential Insights |
| Genomics | Identification of genetic markers that predict sensitivity or resistance to the compound. |
| Transcriptomics | Understanding the changes in gene expression profiles induced by the compound. |
| Proteomics | Identifying protein interaction partners and post-translational modifications affected by the compound. |
| Metabolomics | Assessing the impact on cellular metabolism and identifying metabolic pathways modulated by the compound. |
By combining these datasets with data from chemical biology tools such as activity-based protein profiling and chemoproteomics, researchers can build a detailed picture of the compound's mechanism of action and identify potential biomarkers for its efficacy.
Exploration of Specific Therapeutic Areas Based on Efficacy Profiles
The diverse biological activities reported for oxadiazole derivatives suggest that this compound and its analogs could have applications in multiple therapeutic areas. mdpi.comnih.govtandfonline.com Based on the known activities of related compounds, several areas warrant further investigation:
Oncology: The inhibitory activity of related compounds on kinases like MSK-1 suggests potential as an anticancer agent. nih.govnih.gov Many oxadiazole derivatives have shown promising anticancer activity. rsc.org
Inflammatory Diseases: As MSK-1 is involved in the inflammatory response, inhibitors could be beneficial in treating conditions like rheumatoid arthritis and inflammatory bowel disease.
Neurodegenerative Diseases: Some oxadiazole derivatives have been investigated as inhibitors of glycogen (B147801) synthase kinase-3β (GSK-3β), a target in Alzheimer's disease. researchgate.net
Infectious Diseases: The oxadiazole scaffold is present in various compounds with antibacterial and antifungal properties. nih.govnih.gov
Systematic screening in relevant disease models will be essential to identify the most promising therapeutic applications for this class of compounds.
Development of Predictive Computational Models for Enhanced Drug Discovery
To accelerate the drug discovery process, the development of predictive computational models will be invaluable. researchgate.net Techniques such as quantitative structure-activity relationship (QSAR) modeling, molecular docking, and molecular dynamics simulations can be employed to:
Predict the biological activity of novel analogs.
Optimize the binding affinity and selectivity for specific targets.
Predict pharmacokinetic properties (ADME/Tox).
These computational models, built upon experimental data, can guide the design of new compounds with improved therapeutic profiles, thereby reducing the time and cost associated with drug development. For instance, 3D-QSAR models have been successfully used to predict the activities of novel oxadiazole derivatives. researchgate.net
Q & A
Q. What are the standard synthetic routes for 4-(pyridin-2-yl)-1,2,5-oxadiazol-3-amine, and how are intermediates characterized?
The compound is typically synthesized via cyclization reactions. For example, 1,2,5-oxadiazole derivatives can be prepared by reacting pyridine-2-carboxylic acid derivatives with thiosemicarbazide under reflux conditions (ethanol, 363 K) to form intermediates, followed by oxidative cyclization using agents like H₂O₂ or iodine . Characterization involves ¹H/¹³C NMR , FTIR , and mass spectrometry to confirm structural integrity. For example, in related oxadiazol-amine derivatives, NMR signals for the oxadiazole ring protons appear at δ 8.3–8.5 ppm, while pyridyl protons resonate at δ 7.5–8.2 ppm .
Q. Which spectroscopic and crystallographic methods are critical for confirming the molecular structure?
- Single-crystal X-ray diffraction (SC-XRD) is essential for resolving bond lengths, angles, and dihedral angles (e.g., pyridyl-oxadiazole dihedral angles range from 18° to 30°, influencing supramolecular packing via N–H···N hydrogen bonds) .
- High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]⁺ peaks within ±0.001 Da accuracy) .
- Vibrational spectroscopy (IR) identifies functional groups (e.g., N–H stretching at ~3300 cm⁻¹ and C=N vibrations at ~1600 cm⁻¹) .
Q. How is the biological activity of this compound evaluated in antimicrobial assays?
Researchers use broth microdilution (CLSI guidelines) to determine minimum inhibitory concentrations (MICs) against bacterial/fungal strains. For example, derivatives of 5-(pyridin-2-yl)-1,3,4-oxadiazol-2-amine showed MICs of 8–32 µg/mL against S. aureus and E. coli . Assays often include positive controls (e.g., ciprofloxacin) and solvent controls (DMSO <1% v/v).
Advanced Research Questions
Q. How can contradictory spectral data (e.g., NMR splitting vs. X-ray results) be resolved?
Discrepancies between solution-state NMR and solid-state X-ray data often arise from conformational flexibility. For example, dynamic NMR effects (e.g., ring puckering in oxadiazole) may average signals in solution but resolve distinct conformers crystallographically . To address this:
- Perform VT-NMR (variable-temperature) to detect coalescence points.
- Use DFT calculations (B3LYP/6-31G*) to model energetically favorable conformers .
Q. What strategies optimize reaction yields during scale-up synthesis?
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility but require rigorous drying to avoid hydrolysis side reactions .
- Catalyst screening : Pd/C or CuI can accelerate cyclization steps (e.g., from 60% to 85% yield) .
- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 min vs. 6 h under conventional heating) while maintaining yields >90% .
Q. How does computational modeling predict the compound’s reactivity and electronic properties?
Density functional theory (DFT) calculates frontier molecular orbitals (HOMO-LUMO gaps ~4.5 eV), indicating moderate electrophilicity. Mulliken charges reveal nucleophilic sites at the oxadiazole amine (–0.45 e) and pyridyl N (–0.32 e), guiding derivatization strategies .
Q. What role do hydrogen-bonding networks play in crystallization and stability?
SC-XRD data show that N–H···N interactions (2.8–3.0 Å) form 2D sheets, enhancing thermal stability (decomposition >200°C). Disruption of these networks (e.g., via methyl substitution) reduces melting points by 20–30°C .
Q. How can synthetic routes be adapted for isotopic labeling (e.g., ¹⁵N) to study metabolic pathways?
Substitute ¹⁴N precursors (e.g., thiosemicarbazide) with ¹⁵N-enriched analogs during cyclization. Purify via preparative HPLC (C18 column, MeOH/H₂O gradient) and validate labeling efficiency using HRMS isotopic patterns .
Q. What analytical challenges arise in quantifying degradation products under physiological conditions?
Hydrolysis of the oxadiazole ring at pH 7.4 generates pyridyl-amide byproducts. LC-MS/MS with MRM (multiple reaction monitoring) tracks degradation kinetics (t₁/₂ ~12 h at 37°C) .
Q. How do steric/electronic modifications (e.g., substituents on pyridyl) impact bioactivity?
Introducing electron-withdrawing groups (e.g., –NO₂) at the pyridyl 4-position increases antimicrobial potency 2–4 fold by enhancing membrane permeability (logP increases from 1.2 to 1.8) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
